N,N-Diethyl-2-hydroxyacetamide-d10

Catalog No.
S12875418
CAS No.
M.F
C6H13NO2
M. Wt
141.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Diethyl-2-hydroxyacetamide-d10

Product Name

N,N-Diethyl-2-hydroxyacetamide-d10

IUPAC Name

2-hydroxy-N,N-bis(1,1,2,2,2-pentadeuterioethyl)acetamide

Molecular Formula

C6H13NO2

Molecular Weight

141.23 g/mol

InChI

InChI=1S/C6H13NO2/c1-3-7(4-2)6(9)5-8/h8H,3-5H2,1-2H3/i1D3,2D3,3D2,4D2

InChI Key

RZCCQWOCSZOHMQ-MWUKXHIBSA-N

Canonical SMILES

CCN(CC)C(=O)CO

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(C(=O)CO)C([2H])([2H])C([2H])([2H])[2H]

N,N-Diethyl-2-hydroxyacetamide-d10 is a deuterated derivative of N,N-Diethyl-2-hydroxyacetamide, characterized by the presence of deuterium atoms, which are stable isotopes of hydrogen. This compound has the molecular formula C6D10H3NO2C_6D_{10}H_3NO_2 and a molecular weight of approximately 131.18 g/mol. The presence of deuterium enhances its utility in various analytical applications, particularly in nuclear magnetic resonance spectroscopy, where it can improve signal clarity and resolution.

Typical for amides and alcohols:

  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield diethylamine and acetic acid.
  • Acylation: It can react with acyl chlorides to form N-acyl derivatives.
  • Esterification: Reaction with carboxylic acids may lead to the formation of esters.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for further study.

N,N-Diethyl-2-hydroxyacetamide-d10 can be synthesized through several methods:

  • Deuterated Precursors: Starting from deuterated acetic acid and diethylamine, the reaction can be facilitated under controlled conditions to yield the desired product.
  • Direct Modification: N,N-Diethyl-2-hydroxyacetamide can be synthesized first and then subjected to deuteration using deuterated reagents (e.g., deuterated hydrogen chloride).
  • Use of Deuterated Solvents: Conducting reactions in deuterated solvents may also lead to partial incorporation of deuterium into the product.

These methods allow for the production of high-purity N,N-Diethyl-2-hydroxyacetamide-d10 suitable for research applications.

N,N-Diethyl-2-hydroxyacetamide-d10 finds applications in various fields:

  • Analytical Chemistry: Used as a standard in nuclear magnetic resonance spectroscopy due to its unique spectral characteristics.
  • Pharmaceutical Research: Investigated for its potential therapeutic effects and as a building block for drug development.
  • Metabolic Studies: Its deuterated nature allows for tracing studies in metabolic pathways.

Interaction studies involving N,N-Diethyl-2-hydroxyacetamide-d10 focus on its binding affinity with biological targets. The presence of deuterium may affect the kinetics and dynamics of these interactions, providing insights into:

  • Enzyme Inhibition: Understanding how this compound interacts with enzymes involved in metabolic processes.
  • Receptor Binding: Investigating its affinity towards specific receptors could elucidate potential therapeutic roles.

Such studies are crucial for determining the pharmacokinetic properties and biological relevance of this compound.

N,N-Diethyl-2-hydroxyacetamide-d10 shares structural similarities with other compounds that contain amide and hydroxy functionalities. Notable similar compounds include:

Compound NameMolecular FormulaUnique Features
N,N-Diethyl-2-hydroxyacetamideC6H13NO2Non-deuterated form, widely studied
N-(2,6-dimethylphenyl)-2-hydroxyacetamideC10H13NO2Contains a phenyl group, different biological activity
N,N-Dimethyl-2-hydroxyacetamideC5H13NO2Dimethyl substitution, altering reactivity

Uniqueness

N,N-Diethyl-2-hydroxyacetamide-d10 is unique due to its isotopic labeling, which enhances its analytical capabilities while retaining the functional characteristics typical of hydroxyacetamides. This feature allows researchers to explore its properties more deeply compared to non-deuterated counterparts.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

141.157396117 g/mol

Monoisotopic Mass

141.157396117 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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